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molecular formula C15H13N3O4S B3353167 Benzenesulfonamide, 4-(2,4-dioxo-3-phenyl-1-imidazolidinyl)- CAS No. 53298-16-1

Benzenesulfonamide, 4-(2,4-dioxo-3-phenyl-1-imidazolidinyl)-

Cat. No. B3353167
M. Wt: 331.3 g/mol
InChI Key: GHXAXPXIOUWBNR-UHFFFAOYSA-N
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Patent
US03963706

Procedure details

2-(4-Sulphamoylanilino)-N-phenylacetamide (1.5 g) and methyl chloroformate (15.0 ml) were heated together for 3 hours in an autoclave at 130°C. The product was filtered off as crystals; yield 500 mg, m.p. 255° - 257°C (acetone).
Name
2-(4-Sulphamoylanilino)-N-phenylacetamide
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]([C:5]1[CH:21]=[CH:20][C:8]([NH:9][CH2:10][C:11]([NH:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[O:12])=[CH:7][CH:6]=1)(=[O:4])(=[O:3])[NH2:2].Cl[C:23](OC)=[O:24]>>[S:1]([C:5]1[CH:6]=[CH:7][C:8]([N:9]2[CH2:10][C:11](=[O:12])[N:13]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)[C:23]2=[O:24])=[CH:20][CH:21]=1)(=[O:3])(=[O:4])[NH2:2]

Inputs

Step One
Name
2-(4-Sulphamoylanilino)-N-phenylacetamide
Quantity
1.5 g
Type
reactant
Smiles
S(N)(=O)(=O)C1=CC=C(NCC(=O)NC2=CC=CC=C2)C=C1
Name
Quantity
15 mL
Type
reactant
Smiles
ClC(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The product was filtered off as crystals

Outcomes

Product
Name
Type
Smiles
S(N)(=O)(=O)C1=CC=C(C=C1)N1C(=O)N(C(=O)C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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